molecular formula C19H30BNO3 B1403236 1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine CAS No. 1229442-51-6

1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine

Cat. No. B1403236
CAS RN: 1229442-51-6
M. Wt: 331.3 g/mol
InChI Key: FTSYPIBWYVWQLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom. It also contains a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group, which is a boron-containing compound often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through borylation reactions .


Molecular Structure Analysis

The compound likely has a complex structure due to the presence of the pyrrolidine ring and the dioxaborolane group .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions such as hydroboration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, 4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a boiling point of 42-43 °C/50 mmHg and a density of 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Characterization

  • Molecular Structure and Physicochemical Properties : The related compounds, methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone, demonstrate the role of these structures in conformational and crystallographic analysis. Their molecular structures and physicochemical properties have been elucidated through FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction. Density functional theory (DFT) was also used for further investigation, revealing consistency between DFT optimized structures and crystal structures determined by X-ray diffraction (Huang et al., 2021).

Advanced Material Development

  • Polymer Synthesis : Compounds with similar structural features have been used in the synthesis of deeply colored polymers containing pyrrolo[3,2-b]pyrrole-2,5-dione units. These polymers, synthesized through palladium-catalyzed polycondensation, have significant implications in material science, particularly due to their solubility in organic solvents and potential applications in electronic and optical devices (Welterlich et al., 2012).

  • Development of Luminescent Polymers : Additionally, similar compounds have been utilized in creating luminescent conjugated polymers. These polymers show promising applications in areas like optoelectronics due to their brilliant red colors and solubility in common organic solvents (Zhu et al., 2007).

Biomedical Research

  • Synthesis of Intermediate Compounds : Compounds like tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate have been synthesized, which are important intermediates in biologically active compounds. This synthesis process demonstrates the relevance of such compounds in the development of pharmaceuticals (Kong et al., 2016).

  • Drug Development : These compounds have potential applications in the development of novel pharmaceuticals. For example, their role in the synthesis of antiarrhythmic and antihypertensive drugs has been explored, showcasing their significance in medicinal chemistry (Malawska et al., 2002).

Mechanism of Action

Target of Action

It contains aboronic acid pinacol ester functional group , which is commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to form carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .

Mode of Action

In the context of Suzuki-Miyaura cross-coupling reactions, the boronic acid pinacol ester group in the compound can interact with a variety of organic substrates in the presence of a palladium catalyst . The reaction involves the exchange of the boron group with an organic halide or triflate, resulting in the formation of a new carbon-carbon bond .

Biochemical Pathways

The ability of the compound to form carbon-carbon bonds via suzuki-miyaura cross-coupling reactions suggests that it could potentially influence a wide range of biochemical pathways, particularly those involving the synthesis of complex organic molecules .

Result of Action

Given its potential role in suzuki-miyaura cross-coupling reactions, it can be inferred that the compound may facilitate the synthesis of various organic compounds, potentially influencing cellular functions and processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine. Factors such as temperature, pH, and the presence of other chemical species could affect the compound’s reactivity and its participation in Suzuki-Miyaura cross-coupling reactions .

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. For example, 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol, a related compound, is known to cause skin and eye irritation .

Future Directions

The future directions for this compound would likely depend on its specific applications in chemical synthesis or other fields .

properties

IUPAC Name

1-[3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]propyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-9-7-10-17(15-16)22-14-8-13-21-11-5-6-12-21/h7,9-10,15H,5-6,8,11-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSYPIBWYVWQLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)OCCCN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1229442-51-6
Record name 1-(3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(3-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propyl)pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.